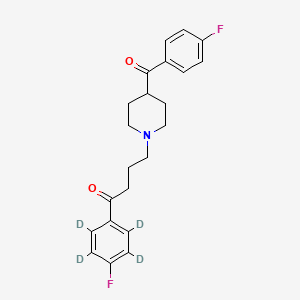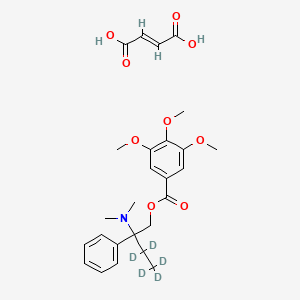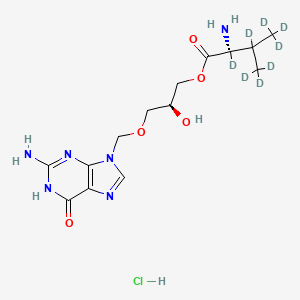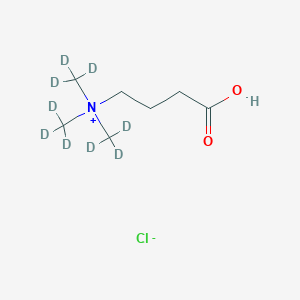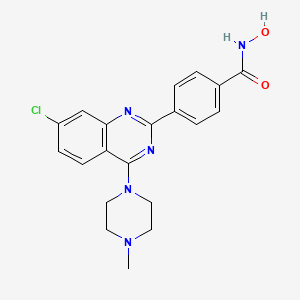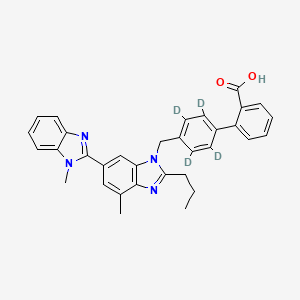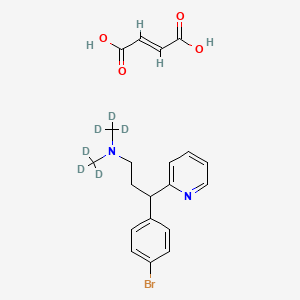
Brompheniramine-d6 (maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brompheniramine-d6 (maleate) is a deuterated form of brompheniramine maleate, a first-generation antihistamine. It is commonly used to treat symptoms associated with allergies, such as runny nose, sneezing, and itchy eyes. The deuterated form, Brompheniramine-d6, is often used in scientific research to study the pharmacokinetics and metabolism of brompheniramine due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brompheniramine-d6 (maleate) involves the incorporation of deuterium atoms into the brompheniramine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The maleate salt is then formed by reacting the deuterated brompheniramine with maleic acid.
Industrial Production Methods: Industrial production of Brompheniramine-d6 (maleate) typically involves large-scale catalytic hydrogen-deuterium exchange reactions under controlled conditions. The process ensures high purity and yield of the deuterated compound. The final product is then crystallized and purified to obtain the desired pharmaceutical grade.
Types of Reactions:
Oxidation: Brompheniramine-d6 can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Brompheniramine-d6 can participate in nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized metabolites of brompheniramine-d6.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Brompheniramine-d6 (maleate) is widely used in scientific research for various applications:
Pharmacokinetics: The deuterated form allows for precise tracking of the compound’s metabolism and distribution in the body.
Drug Development: It is used to study the pharmacological effects and potential drug interactions of brompheniramine.
Biological Studies: Researchers use Brompheniramine-d6 to investigate the compound’s effects on histamine receptors and related pathways.
Industrial Applications: The compound is used in the development of new antihistamine formulations and in quality control processes.
Mechanism of Action
Brompheniramine-d6 (maleate) exerts its effects by acting as an antagonist of the histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergy symptoms such as itching, sneezing, and runny nose. The compound also has moderate antimuscarinic actions, which contribute to its sedative effects .
Comparison with Similar Compounds
Chlorpheniramine: Another first-generation antihistamine with similar uses and effects.
Dexchlorpheniramine: The dextrorotary stereoisomer of chlorpheniramine, known for its higher potency.
Triprolidine: A first-generation antihistamine with similar pharmacological properties.
Uniqueness: Brompheniramine-d6 (maleate) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and analysis of the compound’s metabolism and distribution compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C20H23BrN2O4 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3; |
InChI Key |
SRGKFVAASLQVBO-FEYLKBJGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






